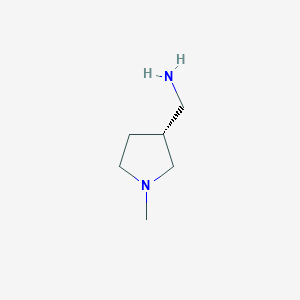

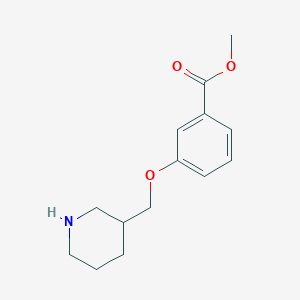

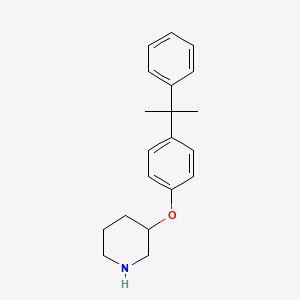

(R)-(1-Methylpyrrolidin-3-yl)methanamine

Overview

Description

Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It’s a heterocyclic organic compound with a cage-like structure .

Molecular Structure Analysis

ChemmineR is a cheminformatics package for analyzing drug-like small molecule data in R . Its latest version contains functions for efficient processing of large numbers of small molecules, physicochemical/structural property predictions, structural similarity searching, classification and clustering of compound libraries with a wide spectrum of algorithms .Chemical Reactions Analysis

A three-body reaction is a gas-phase reaction of the form: A+ B+M ⇌ AB+ M . Here M is an unspecified collision partner that carries away excess energy to stabilize the AB molecule (forward direction) or supplies energy to break the AB bond (reverse direction) .Physical And Chemical Properties Analysis

The physical properties of amines contrast with those of alcohols and alkanes . Amines represent highly valuable compounds widely applied in many science areas, including chemistry, biology, medicine, materials and energy .Future Directions

Mechanism of Action

Target of Action

The primary target of (R)-(1-Methylpyrrolidin-3-yl)methanamine, also known as [(3R)-1-methylpyrrolidin-3-yl]methanamineIt is structurally similar to methenamine , a urinary tract antiseptic used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

The mode of action of (R)-(1-Methylpyrrolidin-3-yl)methanamineMethenamine, a structurally related compound, works by stopping the growth of bacteria in urine . When the urine is acidic, methenamine turns into formaldehyde to kill the bacteria .

Biochemical Pathways

The specific biochemical pathways affected by (R)-(1-Methylpyrrolidin-3-yl)methanamineMethenamine’s action in the urinary tract suggests it may influence pathways related to bacterial growth and survival .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-(1-Methylpyrrolidin-3-yl)methanamineMethenamine is known to produce antibacterial activity in the urine within half an hour of ingestion of a 1-gram dose .

Result of Action

The specific molecular and cellular effects of (R)-(1-Methylpyrrolidin-3-yl)methanamineMethenamine’s action results in the reduction of bacterial growth in the urinary tract, thereby helping to prevent and control urinary tract infections .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (R)-(1-Methylpyrrolidin-3-yl)methanamineMethenamine’s efficacy is known to be influenced by the acidity of the urine .

properties

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOBZCAXECCBQL-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

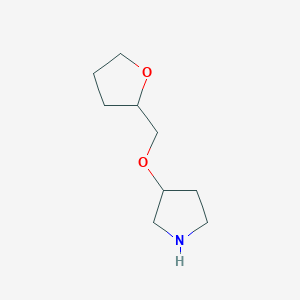

![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)

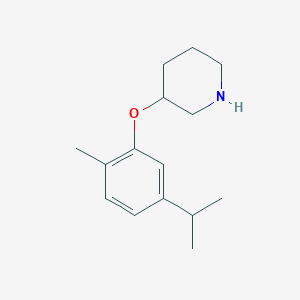

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)

![3-[4-(tert-Butyl)phenoxy]piperidine](/img/structure/B1388780.png)

![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)

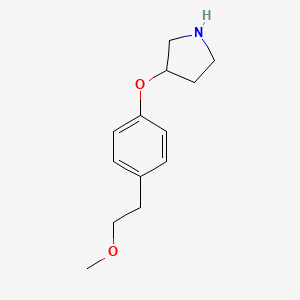

![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)